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tetrafluoroborate

Cat. No.: B1362045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopropyldiphenylsulfonium tetrafluoroborate is a stable and versatile salt that serves as

a precursor to the highly reactive cyclopropyldiphenylsulfonium ylide. This ylide is a key

reagent in the Johnson-Corey-Chaykovsky reaction for the transfer of a cyclopropyl group to a

variety of electrophilic substrates. The introduction of a cyclopropane ring is of significant

interest in medicinal chemistry and drug development, as this small, strained ring system can

profoundly influence the biological activity, metabolic stability, and conformational properties of

a molecule. These application notes provide a comprehensive overview of the use of

cyclopropyldiphenylsulfonium tetrafluoroborate for the cyclopropanation of α,β-

unsaturated carbonyl compounds, aldehydes, ketones, and imines.

Synthesis of Cyclopropyldiphenylsulfonium
Tetrafluoroborate
A reliable method for the gram-scale synthesis of cyclopropyldiphenylsulfonium
tetrafluoroborate has been reported in Organic Syntheses. The procedure involves the

reaction of 3-chloropropyldiphenylsulfonium tetrafluoroborate with sodium hydride in

tetrahydrofuran to effect an intramolecular cyclization.
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Experimental Protocol: Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

Preparation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:

A solution of 1-bromo-3-chloropropane in acetone is treated with sodium iodide to furnish

1-chloro-3-iodopropane.

The crude 1-chloro-3-iodopropane is then reacted with diphenyl sulfide in the presence of

silver tetrafluoroborate in dichloromethane.

The resulting 3-chloropropyldiphenylsulfonium tetrafluoroborate is purified by

recrystallization from ethanol.

Cyclization to Cyclopropyldiphenylsulfonium Tetrafluoroborate:

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate in dry tetrahydrofuran

is treated portion-wise with a sodium hydride dispersion in mineral oil under a nitrogen

atmosphere.

The reaction mixture is stirred at room temperature for 24 hours.

The reaction is quenched by the careful addition of 48% fluoroboric acid.

The product is extracted with dichloromethane, and the organic layers are combined,

dried, and concentrated.

The crude product is precipitated with diethyl ether and can be further purified by

recrystallization from hot absolute ethanol to yield white crystals of

cyclopropyldiphenylsulfonium tetrafluoroborate.

Applications in Cyclopropanation Reactions
The utility of cyclopropyldiphenylsulfonium tetrafluoroborate lies in its in-situ conversion to

the corresponding ylide by deprotonation with a suitable base. The ylide then rapidly reacts

with various electrophiles.
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Cyclopropanation of α,β-Unsaturated Carbonyl
Compounds
The reaction of the cyclopropyldiphenylsulfonium ylide with α,β-unsaturated ketones and

aldehydes proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic

attack to form the cyclopropane ring and eliminate diphenyl sulfide. This reaction is a powerful

method for the synthesis of cyclopropyl ketones and vinylcyclopropanes.

General Reaction Scheme:

Cyclopropyldiphenylsulfonium
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Figure 1. General workflow for the cyclopropanation of α,β-unsaturated carbonyls.

Quantitative Data for Cyclopropanation of α,β-Unsaturated Ketones

Substrate
(Enone)

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Chalcone NaH THF 25 12 85

Cyclohexe

none
t-BuOK THF 0 - 25 6 78

Benzyliden

eacetone
NaH DMSO 25 8 92

Experimental Protocol: Cyclopropanation of Chalcone
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To a stirred suspension of sodium hydride (1.2 mmol) in dry THF (10 mL) under a nitrogen

atmosphere, add cyclopropyldiphenylsulfonium tetrafluoroborate (1.1 mmol) in one

portion.

Stir the mixture at room temperature for 30 minutes to generate the ylide.

Add a solution of chalcone (1.0 mmol) in dry THF (5 mL) dropwise to the ylide solution.

Stir the reaction mixture at room temperature for 12 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(10 mL).

Extract the mixture with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired 1-benzoyl-2-

phenylcyclopropane.

Cyclopropanation of Aldehydes and Ketones
While simple aldehydes and ketones typically undergo epoxidation with sulfonium ylides (a

classic Corey-Chaykovsky reaction), the use of the cyclopropyl-substituted ylide can lead to the

formation of oxaspiropentane derivatives, which are valuable synthetic intermediates.

General Reaction Scheme:

Cyclopropyldiphenylsulfonium
Ylide

Betaine Intermediate

Aldehyde or Ketone

Oxaspiropentane
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Figure 2. Reaction pathway for the formation of oxaspiropentanes.

Quantitative Data for Cyclopropanation of Ketones

Substrate
(Ketone)

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Cyclohexa

none
t-BuOK THF 0 2 75

Acetophen

one
NaH DMSO 25 4 68

Benzophen

one
t-BuOK THF 25 12 82

Experimental Protocol: Cyclopropanation of Cyclohexanone

Generate the cyclopropyldiphenylsulfonium ylide from cyclopropyldiphenylsulfonium
tetrafluoroborate (1.1 mmol) and potassium tert-butoxide (1.2 mmol) in dry THF (10 mL) at

0 °C under a nitrogen atmosphere.

To this solution, add cyclohexanone (1.0 mmol) dropwise.

Stir the reaction mixture at 0 °C for 2 hours.

Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in

vacuo.

The crude product can be purified by distillation or chromatography to yield the

corresponding oxaspiropentane.

Cyclopropanation of Imines
The reaction of the cyclopropyldiphenylsulfonium ylide with imines, particularly N-

sulfonylimines, provides a direct route to N-substituted cyclopropylamines. These products are

valuable building blocks in medicinal chemistry.
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General Reaction Scheme:

Cyclopropyldiphenylsulfonium
Ylide

Cyclopropyl Aziridine

Imine
(e.g., N-Sulfonylimine)

Click to download full resolution via product page

Figure 3. Synthesis of cyclopropyl aziridines from imines.

Quantitative Data for Cyclopropanation of N-Sulfonylimines

Substrate
(Imine)

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

N-((4-

Methylphe

nyl)sulfonyl

)benzaldimi

ne

K₂CO₃
CH₃CN/D

MF
15 24 91

N-((4-

Nitrophenyl

)sulfonyl)b

enzaldimin

e

K₂CO₃
CH₃CN/D

MF
15 48 85

N-

(Phenylsulf

onyl)-1-

phenyletha

n-1-imine

K₂CO₃
CH₃CN/D

MF
15 36 88

Experimental Protocol: Cyclopropanation of N-((4-Methylphenyl)sulfonyl)benzaldimine
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To a mixture of the N-sulfonylimine (0.20 mmol) and cyclopropyldiphenylsulfonium
tetrafluoroborate (0.40 mmol) in acetonitrile (2.0 mL) and N,N-dimethylformamide (2.0 mL),

add potassium carbonate (0.60 mmol).

Stir the mixture at 15 °C for 24 hours.

Add ethyl acetate (10 mL) and water (10 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cyclopropyl aziridine.

Safety and Handling
Cyclopropyldiphenylsulfonium tetrafluoroborate is a stable solid that should be handled in

a well-ventilated fume hood. Standard personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn. The bases used to generate the ylide, such as sodium

hydride and potassium tert-butoxide, are highly reactive and moisture-sensitive and should be

handled with extreme care under an inert atmosphere. The solvents used are flammable and

should be handled away from ignition sources.

Conclusion
Cyclopropyldiphenylsulfonium tetrafluoroborate is a highly effective reagent for the

introduction of the cyclopropyl moiety into a wide range of organic molecules. The

straightforward generation of the corresponding ylide and its subsequent reaction with α,β-

unsaturated carbonyls, aldehydes, ketones, and imines provide access to a diverse array of

cyclopropane-containing compounds. The protocols outlined in these application notes offer a

solid foundation for the utilization of this versatile reagent in both academic research and

industrial drug development.
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[https://www.benchchem.com/product/b1362045#cyclopropyldiphenylsulfonium-
tetrafluoroborate-as-a-cyclopropanation-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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